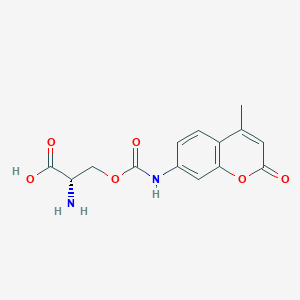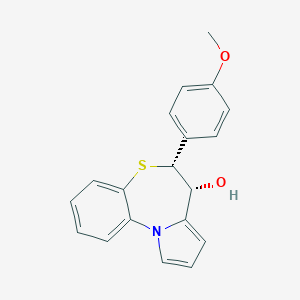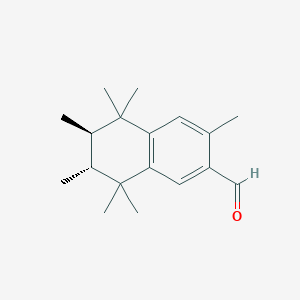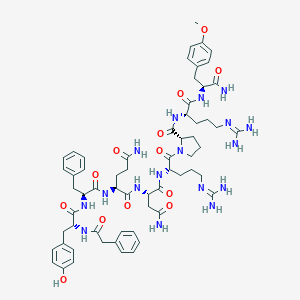
Xylose-xylose-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylose-xylose-glucose is a trisaccharide composed of three sugar molecules, namely xylose, xylose, and glucose. This trisaccharide is found in the hemicellulose fraction of plant cell walls and can be extracted from various sources such as corn cobs, wheat straw, and sugarcane bagasse. Xylose-xylose-glucose has gained significant attention in the scientific community due to its potential applications in various fields such as biofuels, food, and pharmaceuticals.
科学的研究の応用
Xylose-xylose-glucose has various potential applications in scientific research. One of the major applications is in the field of biofuels. Xylose-xylose-glucose can be fermented by various microorganisms to produce biofuels such as ethanol and butanol. This makes xylose-xylose-glucose a potential alternative to traditional fossil fuels.
Another potential application of xylose-xylose-glucose is in the food industry. Xylose-xylose-glucose can be used as a natural sweetener in various food products. This is due to its sweet taste and low glycemic index, making it suitable for diabetic patients.
作用機序
Xylose-xylose-glucose is a trisaccharide composed of three sugar molecules. The mechanism of action of xylose-xylose-glucose is not well understood. However, it is believed that xylose-xylose-glucose may act as a prebiotic, promoting the growth of beneficial gut bacteria. This can lead to various health benefits such as improved digestion and immune function.
Biochemical and Physiological Effects:
Xylose-xylose-glucose has various biochemical and physiological effects. One of the major effects is its ability to act as a prebiotic. Xylose-xylose-glucose promotes the growth of beneficial gut bacteria, which can lead to various health benefits such as improved digestion and immune function.
実験室実験の利点と制限
One of the major advantages of using xylose-xylose-glucose in lab experiments is its availability. Xylose-xylose-glucose can be extracted from various plant sources, making it readily available for research purposes. Another advantage is its potential applications in various fields such as biofuels and food.
However, one of the limitations of using xylose-xylose-glucose in lab experiments is its complexity. Xylose-xylose-glucose is a trisaccharide composed of three sugar molecules, making it more complex than other simple sugars such as glucose or fructose. This can make it more challenging to work with in lab experiments.
将来の方向性
There are various future directions for research on xylose-xylose-glucose. One potential direction is in the field of biofuels. Xylose-xylose-glucose has the potential to be a viable alternative to traditional fossil fuels. Further research is needed to optimize the fermentation process and improve the yield of biofuels.
Another potential future direction is in the field of food. Xylose-xylose-glucose has the potential to be used as a natural sweetener in various food products. Further research is needed to determine the safety and efficacy of using xylose-xylose-glucose as a sweetener.
In conclusion, xylose-xylose-glucose is a trisaccharide composed of three sugar molecules with various potential applications in scientific research. The synthesis of xylose-xylose-glucose can be achieved through the hydrolysis of hemicellulose. Xylose-xylose-glucose has various potential applications in biofuels, food, and pharmaceuticals. Further research is needed to optimize the fermentation process and improve the yield of biofuels. Xylose-xylose-glucose has the potential to be used as a natural sweetener in various food products. Further research is needed to determine the safety and efficacy of using xylose-xylose-glucose as a sweetener.
合成法
The synthesis of xylose-xylose-glucose can be achieved through the hydrolysis of hemicellulose. The hemicellulose is first extracted from the plant source using various methods such as alkaline extraction or steam explosion. The extracted hemicellulose is then hydrolyzed using acid or enzymes to break down the complex polysaccharides into simpler sugar molecules. The resulting mixture is then purified using various methods such as chromatography or precipitation to obtain xylose-xylose-glucose.
特性
CAS番号 |
130192-65-3 |
|---|---|
製品名 |
Xylose-xylose-glucose |
分子式 |
C30H40S12 |
分子量 |
444.38 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C16H28O14/c17-1-5(19)11(24)14(30-16-13(26)10(23)7(21)4-28-16)8(2-18)29-15-12(25)9(22)6(20)3-27-15/h2,5-17,19-26H,1,3-4H2/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14-,15?,16?/m1/s1 |
InChIキー |
DNQVMHKEYYKTNY-SWPGSPGESA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O |
同義語 |
Xyl-Xyl-Glc xylose-xylose-glucose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)









![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)

![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)